

Application Notes and Protocols for the Condensation Reaction of Nitrophenylguanidines

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Compound of Interest

Compound Name: 1-(2-Methyl-5-nitrophenyl)guanidine nitrate

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This document provides a detailed experimental protocol for the synthesis of nitrophenylguanidines via a condensation reaction. The described methodology is based on the guanidinylation of a primary aromatic amine, specifically a nitroaniline, using cyanamide in an acidic medium. This reaction is a fundamental transformation in medicinal chemistry for the introduction of the guanidinium group, a key pharmacophore in numerous biologically active compounds.

Data Presentation

The following table summarizes the reactants, reaction conditions, and expected outcomes for the synthesis of N-(4-nitrophenyl)guanidine.

Parameter	Value
Reactant 1	4-Nitroaniline
Reactant 2	Cyanamide (50% aq. solution)
Solvent	Ethanol
Catalyst	Concentrated Hydrochloric Acid
Temperature	Reflux
Reaction Time	10 hours
Product	N-(4-nitrophenyl)guanidine
Yield (expected)	75-85%
Appearance	Off-white to pale yellow solid

Experimental Protocols

This section details the step-by-step procedure for the synthesis of N-(4-nitrophenyl)guanidine.

Materials:

- 4-Nitroaniline
- Cyanamide (50% solution in water)
- Ethanol (reagent grade)
- Concentrated Hydrochloric Acid (HCl)
- Saturated Sodium Carbonate (Na_2CO_3) solution
- Acetone
- Deionized Water
- Round-bottom flask

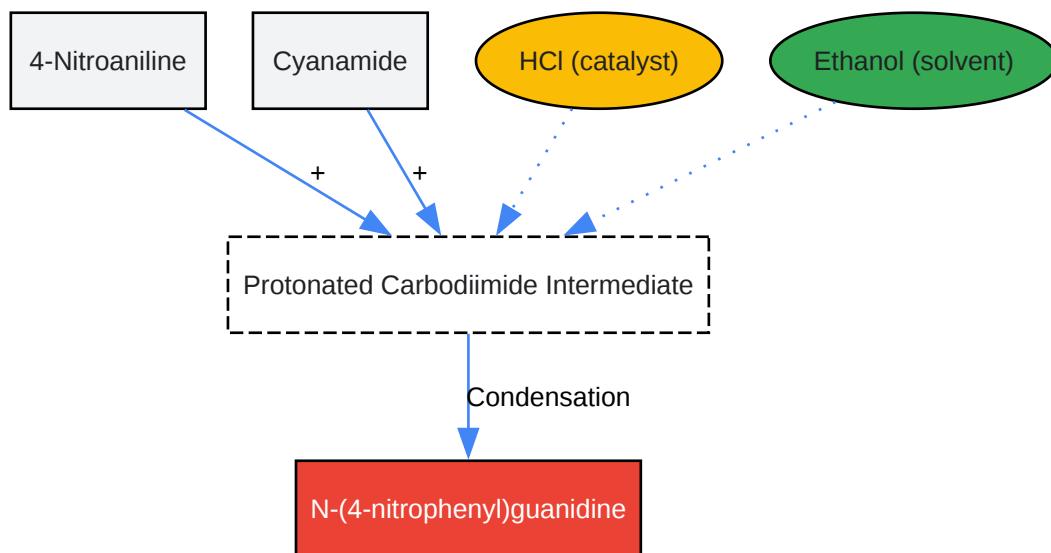
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator
- Büchner funnel and flask
- Filter paper
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4-nitroaniline in 10 mL of ethanol.
- Acidification: Cool the solution to 0 °C in an ice bath. Slowly add 4 mL of concentrated hydrochloric acid to the stirred solution.
- Addition of Cyanamide: To this acidic solution, add 2 mL of a 50% aqueous solution of cyanamide (25.7 mmol).
- Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain the reflux for 10 hours with continuous stirring.
- Work-up: After 10 hours, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
- Neutralization and Precipitation: To the resulting residue, add 10 mL of a saturated aqueous solution of sodium carbonate to neutralize the excess acid and precipitate the product.
- Isolation of Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
- Washing and Drying: Wash the filtered solid with acetone and then dry it under reduced pressure to afford N-(4-nitrophenyl)guanidine as an off-white to pale yellow solid.[\[1\]](#)

Visualizations

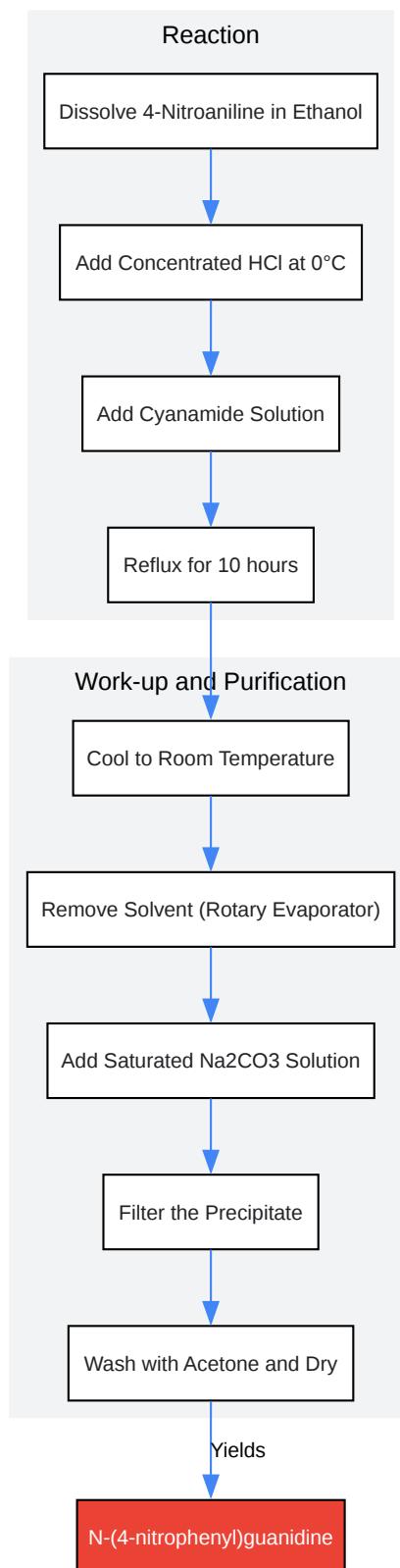
Reaction Pathway:



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Caption: Proposed reaction pathway for the synthesis of N-(4-nitrophenyl)guanidine.

Experimental Workflow:



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Caption: Step-by-step experimental workflow for the synthesis and isolation of N-(4-nitrophenyl)guanidine.

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References

- 1. N-[4-(Morpholin-4-yl)phenyl]guanidine synthesis - chemicalbook [chemicalbook.com]
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